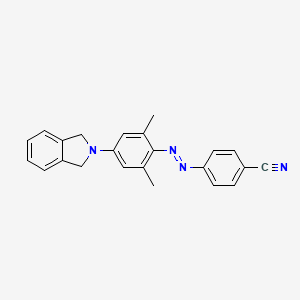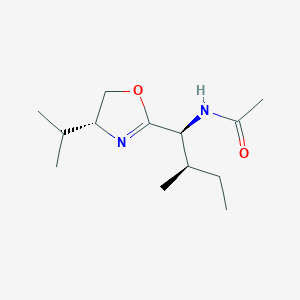
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy-: is an organic compound with the molecular formula C16H20O2 and a molecular weight of 244.3288 g/mol . This compound is known for its unique structure, which includes a benzonorbornene core substituted with isopropylidene and dimethoxy groups. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- typically involves the reaction of benzonorbornene derivatives with appropriate reagents to introduce the isopropylidene and dimethoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Alkylation Reactions: Using alkyl halides in the presence of a base to introduce the isopropylidene group.
Methoxylation Reactions: Using methanol and an acid catalyst to introduce the dimethoxy groups.
Industrial Production Methods: Industrial production of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- may involve large-scale alkylation and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzonorbornene, 9-isopropylidene-1,4-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzonorbornene: The parent compound without the isopropylidene and dimethoxy substitutions.
9-Isopropylidene-benzonorbornene: Similar structure but lacks the dimethoxy groups.
1,4-Dimethoxy-benzonorbornene: Similar structure but lacks the isopropylidene group.
Uniqueness: Benzonorbornene, 9-isopropylidene-1,4-dimethoxy- is unique due to the presence of both isopropylidene and dimethoxy groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
68364-29-4 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
3,6-dimethoxy-11-propan-2-ylidenetricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H20O2/c1-9(2)14-10-5-6-11(14)16-13(18-4)8-7-12(17-3)15(10)16/h7-8,10-11H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZYHCGEIBMBRTPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C2CCC1C3=C(C=CC(=C23)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


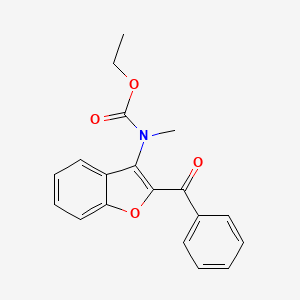
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
![Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
![(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide](/img/structure/B15074253.png)
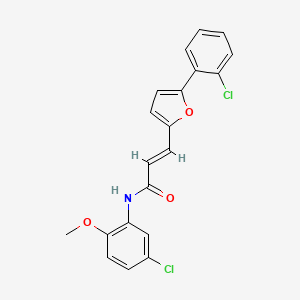
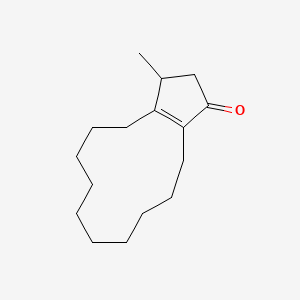
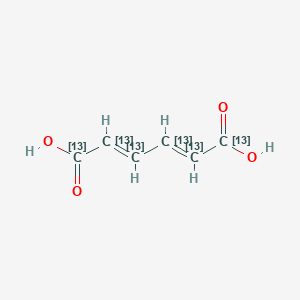
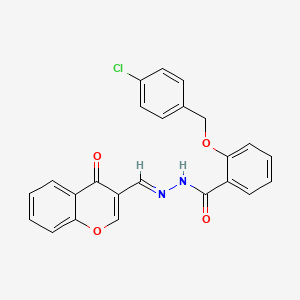
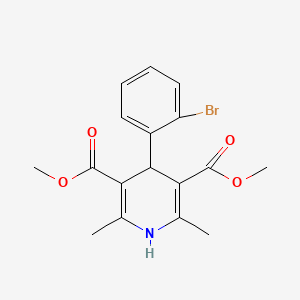
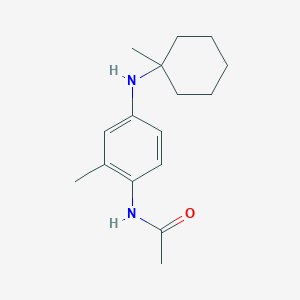
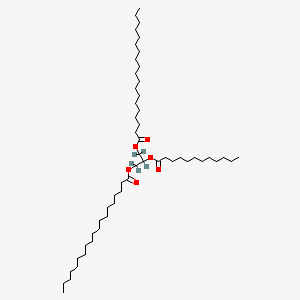
![3-nitro-N-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}benzamide](/img/structure/B15074287.png)
